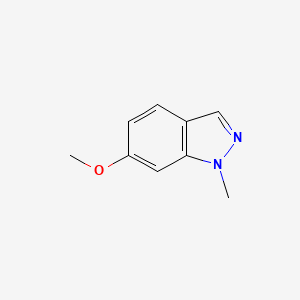

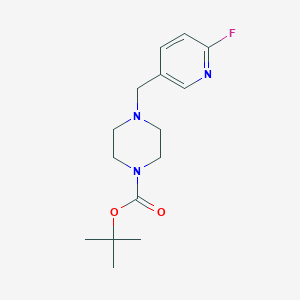

![molecular formula C19H20BNO3 B1398032 2-(4-(4,4,5,5-Tétraméthyl-1,3,2-dioxaborolan-2-yl)phényl)benzo[d]oxazole CAS No. 439090-73-0](/img/structure/B1398032.png)

2-(4-(4,4,5,5-Tétraméthyl-1,3,2-dioxaborolan-2-yl)phényl)benzo[d]oxazole

Vue d'ensemble

Description

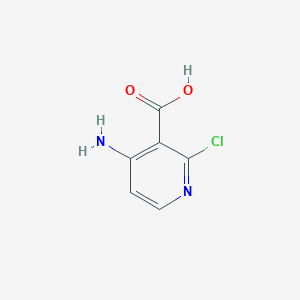

“2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole” is a complex organic compound. It contains a benzo[d]oxazole core, which is a bicyclic system consisting of a benzene ring fused to an oxazole ring. Attached to this core is a phenyl ring, which in turn is connected to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group .

Synthesis Analysis

The synthesis of such compounds often involves the use of boronic acids or their derivatives, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane . This compound can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used for the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Molecular Structure Analysis

The molecular structure of “2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole” is complex due to the presence of multiple ring systems and functional groups. The benzo[d]oxazole core, phenyl ring, and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group all contribute to the overall structure of the molecule .

Chemical Reactions Analysis

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group in the molecule can participate in various chemical reactions. For instance, it can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also participate in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Applications De Recherche Scientifique

- Plus précisément, il permet la borylation de la liaison C-H benzylique des alkylbenzènes en présence d'un catalyseur au palladium, formant le pinacol benzyl boronate .

- Par exemple, il est utilisé dans la synthèse d'intermédiaires pour générer des copolymères conjugués à base de benzothiadiazole et d'unités d'arènes riches en électrons .

Réactions de borylation

Copolymères conjugués

Propriétés optiques et électrochimiques

Safety and Hazards

Orientations Futures

The future directions for research on “2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole” could include further exploration of its synthesis, chemical reactivity, and potential applications in various fields. For instance, compounds with similar structures have been used in the preparation of materials for exciplex-OLEDs .

Mécanisme D'action

Target of Action

Similar compounds, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to interact with various organic compounds in the presence of a palladium catalyst .

Mode of Action

Compounds with similar structures, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to undergo borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst .

Biochemical Pathways

Similar compounds are known to be involved in the suzuki-miyaura cross-coupling reaction , which is a type of chemical reaction where a carbon-carbon bond is formed from a carbon-halogen bond and a carbon-boron bond.

Pharmacokinetics

Similar compounds are known to be soluble in organic solvents such as chloroform, ether, and dichloromethane .

Result of Action

Similar compounds are known to be used as reagents and catalysts in organic synthesis .

Action Environment

Similar compounds are known to be stable under inert conditions and should be stored in a cool, dry place .

Analyse Biochimique

Biochemical Properties

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as 5-lipoxygenase-activating protein (FLAP), which is widely distributed within the central nervous system . The interaction between 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole and FLAP regulates the activation of the 5-lipoxygenase enzyme, influencing various biochemical pathways .

Cellular Effects

The effects of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of FLAP, thereby affecting the production of leukotrienes, which are involved in inflammatory responses . Additionally, the compound’s impact on gene expression can lead to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole exerts its effects through specific binding interactions with biomolecules. The compound’s interaction with FLAP involves binding to the active site of the enzyme, leading to inhibition of its activity . This inhibition results in decreased production of leukotrienes, thereby modulating inflammatory responses. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, although the extent of these effects can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects on inflammatory responses by inhibiting FLAP activity . At higher doses, toxic or adverse effects have been observed, including potential damage to cellular structures and disruption of normal cellular functions . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole is involved in several metabolic pathways. The compound interacts with enzymes such as FLAP, influencing the production of leukotrienes and other metabolites . Additionally, the compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to modulate various biochemical processes .

Transport and Distribution

The transport and distribution of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole within cells and tissues are critical for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cells, it can localize to specific compartments, influencing its accumulation and activity . The distribution of the compound within tissues also affects its overall efficacy and potential therapeutic applications .

Subcellular Localization

The subcellular localization of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole plays a significant role in its activity and function. The compound is known to target specific compartments within the cell, such as the nucleus, where it can interact with transcription factors and other regulatory proteins . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific organelles . The precise localization of the compound within the cell is essential for its biological activity and potential therapeutic applications .

Propriétés

IUPAC Name |

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BNO3/c1-18(2)19(3,4)24-20(23-18)14-11-9-13(10-12-14)17-21-15-7-5-6-8-16(15)22-17/h5-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAEPPSMSKKCZGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

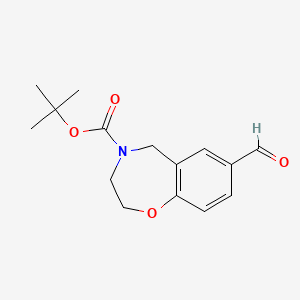

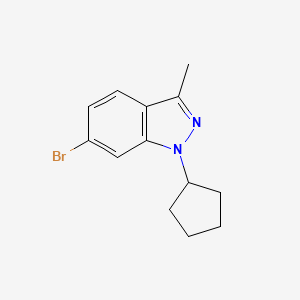

![1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1397962.png)

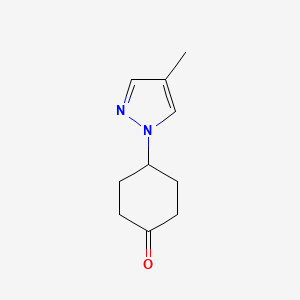

![Diethyl imidazo[1,2-a]pyridine-3,8-dicarboxylate](/img/structure/B1397972.png)